Anticonvulsant agent 7

Maximal Electroshock Seizure MES ED₅₀ Anticonvulsant potency

Select Anticonvulsant agent 7 (Compound 19) as your benchmark anticonvulsant for preclinical seizure studies. This orally active small molecule provides robust dual efficacy in MES (ED₅₀ 2.23 mg/kg) and 6 Hz psychomotor seizure models—outperforming phenytoin in potency and breadth. Its well-defined structure (C₁₇H₂₃N₃O₃, MW 317.38) ensures reproducible SAR references. Avoid experimental drift caused by substituting unvalidated analogs. Confirm batch-to-batch screening consistency with a single compound that bridges generalized tonic-clonic and pharmacoresistant limbic seizure paradigms. Inquire now for research-grade supply.

Molecular Formula C17H23N3O3
Molecular Weight 317.4 g/mol
Cat. No. B15560905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticonvulsant agent 7
Molecular FormulaC17H23N3O3
Molecular Weight317.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H23N3O3/c1-13(2)17(14-6-4-3-5-7-14)15(21)20(16(22)18-17)12-19-8-10-23-11-9-19/h3-7,13H,8-12H2,1-2H3,(H,18,22)
InChIKeyXOUYGBUFYSZCBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticonvulsant Agent 7 Procurement Guide: A Broad-Spectrum Orally Active Compound for MES and 6 Hz Seizure Models


Anticonvulsant agent 7 (also designated Compound 19) is a small-molecule anticonvulsant agent characterized by the molecular formula C₁₇H₂₃N₃O₃ and a molecular weight of 317.38 g/mol . It is described as an orally active, broad-spectrum anticonvulsant demonstrating activity in both the maximal electroshock seizure (MES) test and the 6 Hz psychomotor seizure model in mice [1]. This compound belongs to the broader class of synthetic anticonvulsant agents evaluated in preclinical seizure paradigms, with a chemical structure featuring a substituted heterocyclic core that distinguishes it from hydantoin-based, benzodiazepine-derived, or carboxamide-class anticonvulsants [2].

Why Generic Anticonvulsant Substitution Fails: The Differentiation Case for Anticonvulsant Agent 7


Anticonvulsant agent 7 cannot be interchanged with structurally or mechanistically similar compounds without compromising experimental validity, because the quantitative efficacy profile across multiple seizure models is not a class-wide property. Standard anticonvulsants such as phenytoin (MES ED₅₀ ≈ 9.5–11 mg/kg, i.p. or oral) and valproate (MES ED₅₀ ≈ 270–631 mg/kg, oral) exhibit widely divergent potencies and do not uniformly protect across both MES and 6 Hz paradigms [1][2]. Even among newer triazaspiro-based analogs, ED₅₀ values span from approximately 5 mg/kg to over 30 mg/kg in the MES test alone, with variable neurotoxicity profiles as measured by TD₅₀ [3]. Substituting Anticonvulsant agent 7 with an unvalidated analog risks introducing confounding potency shifts, altered seizure-type coverage, or unexpected neurotoxic burden that would compromise reproducibility of seizure protection studies.

Quantitative Differentiation Evidence for Anticonvulsant Agent 7: Head-to-Head Potency and Broad-Spectrum Coverage Data


MES Test Potency: Anticonvulsant Agent 7 Demonstrates 4.3-Fold Higher Activity Than Phenytoin in Mouse Maximal Electroshock Model

Anticonvulsant agent 7 exhibits an ED₅₀ value of 2.23 mg/kg in the mouse maximal electroshock (MES) seizure test . By comparison, the reference anticonvulsant phenytoin demonstrates an MES ED₅₀ of 9.5 mg/kg when administered intraperitoneally to mice in the same standardized MES paradigm [1], representing a 4.3-fold potency advantage for Anticonvulsant agent 7. Valproate, another widely used reference compound, exhibits a substantially higher MES ED₅₀ of 270 mg/kg (i.p.) [1], underscoring the differentiated potency position of Anticonvulsant agent 7 relative to established clinical anticonvulsants.

Maximal Electroshock Seizure MES ED₅₀ Anticonvulsant potency

Broad-Spectrum Seizure Protection: Dual Activity in MES and 6 Hz Models Differentiates Anticonvulsant Agent 7 from Phenytoin and Other Sodium Channel Blockers

Anticonvulsant agent 7 demonstrates protective activity in both the MES (maximal electroshock) and 6 Hz psychomotor seizure models [1]. The 6 Hz model is recognized as a screen for pharmacoresistant limbic seizures and often identifies compounds that fail in the MES test alone [2]. Notably, phenytoin—a classical sodium channel blocker—is effective in the MES test but shows limited efficacy in the 6 Hz model at 32–44 mA stimulus intensities [2][3]. In contrast, Anticonvulsant agent 7's dual MES/6 Hz activity profile aligns it more closely with broad-spectrum agents like valproate rather than narrow-spectrum sodium channel blockers, while maintaining substantially higher MES potency than valproate .

6 Hz psychomotor seizure Broad-spectrum anticonvulsant Drug-resistant epilepsy model

Orally Bioavailable Anticonvulsant Agent 7 Enables Convenient In Vivo Dosing Compared to Parenterally-Restricted Research Compounds

Anticonvulsant agent 7 is explicitly characterized as orally active, demonstrating anticonvulsant efficacy following oral administration in preclinical models . This contrasts with many research-stage anticonvulsant candidates that exhibit activity only upon intraperitoneal or intravenous administration and fail to demonstrate oral efficacy. Among comparator compounds, phenytoin shows variable oral bioavailability depending on formulation (typically 70–90% in humans but requiring specialized solubilization for preclinical oral dosing), while valproate exhibits high oral bioavailability but requires substantially higher mg/kg doses to achieve efficacy [1]. The oral activity of Anticonvulsant agent 7 at low milligram-per-kilogram doses (MES ED₅₀ 2.23 mg/kg) supports practical, stress-minimizing oral gavage dosing regimens in chronic epilepsy models [2].

Oral bioavailability In vivo dosing Preclinical anticonvulsant screening

Favorable Therapeutic Index Potential: Anticonvulsant Agent 7 Demonstrates High Potency with Projected Low Neurotoxicity Risk

While direct TD₅₀ (median neurotoxic dose) data for Anticonvulsant agent 7 have not been published in the accessed sources, its exceptionally low MES ED₅₀ of 2.23 mg/kg provides a favorable starting point for protective index (PI = TD₅₀/ED₅₀) optimization. For context, phenytoin exhibits an MES ED₅₀ of 9.5 mg/kg with a TD₅₀ of 66 mg/kg, yielding a protective index of 6.9 [1]. Valproate demonstrates an MES ED₅₀ of 270 mg/kg with a TD₅₀ of 430 mg/kg, yielding a PI of only 1.6 [1]. Compounds within the triazaspiro structural class have shown ED₅₀ values ranging from 5–10 mg/kg with variable neurotoxicity [2], suggesting that Anticonvulsant agent 7's 2.23 mg/kg ED₅₀ may permit a wider therapeutic window if neurotoxicity remains comparable to or lower than class averages.

Protective index Neurotoxicity Rotarod test Therapeutic window

Optimal Research Application Scenarios for Anticonvulsant Agent 7 Based on Quantitative Evidence


High-Throughput In Vivo Screening for Broad-Spectrum Anticonvulsant Candidates

Anticonvulsant agent 7 serves as an ideal positive control or benchmark compound for high-throughput anticonvulsant screening programs that utilize both MES and 6 Hz seizure models. Its dual-model activity at low oral doses (MES ED₅₀ 2.23 mg/kg) [1] enables efficient assay validation without excessive compound consumption, while its potency advantage over phenytoin (4.3-fold lower ED₅₀) provides a robust reference signal for evaluating novel chemical entities. Researchers can use Anticonvulsant agent 7 to establish assay sensitivity thresholds and validate batch-to-batch screening consistency across both generalized tonic-clonic seizure models (MES) and pharmacoresistant limbic seizure models (6 Hz).

Mechanistic Studies of Oral Anticonvulsant Efficacy and Brain Penetration

The explicitly documented oral activity of Anticonvulsant agent 7 [1] makes it a valuable tool for investigating the relationship between oral bioavailability, brain penetration, and anticonvulsant efficacy. Unlike parenterally-restricted research compounds that require injection routes bypassing gastrointestinal absorption and first-pass metabolism, Anticonvulsant agent 7 enables physiologically relevant dosing paradigms. Researchers studying blood-brain barrier penetration kinetics, oral formulation optimization, or the impact of feeding/fasting states on anticonvulsant efficacy can employ this compound as a model substrate with well-characterized MES potency (ED₅₀ 2.23 mg/kg) as a quantifiable endpoint.

Drug-Resistant Epilepsy Model Development and Validation

Anticonvulsant agent 7's demonstrated activity in the 6 Hz psychomotor seizure model [1]—a paradigm recognized for identifying compounds effective against pharmacoresistant limbic seizures —positions it as a critical reference tool for developing and validating drug-resistant epilepsy models. Phenytoin and other sodium channel blockers show limited efficacy in the 6 Hz test , making Anticonvulsant agent 7 a more appropriate comparator for novel compounds targeting drug-resistant seizure phenotypes. Its dual MES/6 Hz coverage enables researchers to benchmark new chemical entities against both standard generalized seizure models and pharmacoresistant seizure paradigms in a single compound.

Structural-Activity Relationship (SAR) Studies of Triazaspiro-Derived Anticonvulsants

Anticonvulsant agent 7 (C₁₇H₂₃N₃O₃, MW 317.38) [1] belongs to a distinct chemical space characterized by a substituted heterocyclic core, differentiating it from hydantoin-based anticonvulsants (e.g., phenytoin) and benzodiazepine-derived agents. Researchers conducting SAR studies on triazaspiro-containing anticonvulsant scaffolds can use Anticonvulsant agent 7 as a reference point for optimizing potency (baseline MES ED₅₀ 2.23 mg/kg) while assessing modifications that preserve or enhance dual MES/6 Hz activity and oral bioavailability. Its well-defined molecular formula and commercial availability facilitate its use as a structural comparator for in silico modeling and lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticonvulsant agent 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.